molecular formula C23H23N3O B2644657 1-pentyl-N-quinolin-8-ylindole-3-carboxamide CAS No. 1400742-39-3

1-pentyl-N-quinolin-8-ylindole-3-carboxamide

Cat. No.: B2644657
CAS No.: 1400742-39-3
M. Wt: 357.4 g/mol
InChI Key: LSDZETPTKCENTH-UHFFFAOYSA-N
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Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for JWH 018 8-quinolinyl carboxamide are not widely documented. it is likely synthesized through chemical reactions involving quinoline derivatives and carboxylic acid amides.
  • Industrial production methods remain proprietary and may involve modifications of existing synthetic cannabinoid procedures.
  • Chemical Reactions Analysis

    • JWH 018 8-quinolinyl carboxamide likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type.
    • Major products formed during these reactions would include derivatives with modified functional groups or side chains.
  • Scientific Research Applications

      Chemistry: Researchers may study its reactivity, stability, and interactions with other compounds.

      Biology: Investigations into its impact on cellular processes, receptors, and signaling pathways.

      Medicine: Potential therapeutic applications, although limited data exist.

      Industry: Quality control standards for forensic and toxicology laboratories.

  • Mechanism of Action

    • JWH 018 8-quinolinyl carboxamide likely exerts its effects through interaction with cannabinoid receptors (CB1 and CB2). Activation of these receptors modulates neurotransmitter release, affecting mood, pain perception, and appetite.
    • The precise molecular targets and downstream pathways involved require further research.
  • Comparison with Similar Compounds

      Similar Compounds: Other synthetic cannabinoids like JWH 018, AM-2201, and UR-144.

      Uniqueness: JWH 018 8-quinolinyl carboxamide stands out due to its specific structural modification involving the quinolinyl carboxamide moiety.

    Properties

    IUPAC Name

    1-pentyl-N-quinolin-8-ylindole-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H23N3O/c1-2-3-6-15-26-16-19(18-11-4-5-13-21(18)26)23(27)25-20-12-7-9-17-10-8-14-24-22(17)20/h4-5,7-14,16H,2-3,6,15H2,1H3,(H,25,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LSDZETPTKCENTH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=C3N=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H23N3O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID201017698
    Record name JWH 018 8-quinolinyl carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201017698
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    357.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1400742-39-3
    Record name JWH-018 8-quinolinyl carboxamide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742393
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name JWH 018 8-quinolinyl carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201017698
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name JWH-018 8-QUINOLINYL CARBOXAMIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L4MAU7M8N
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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